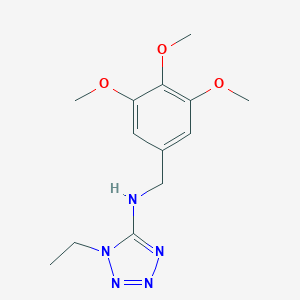
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide, also known as TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). EAAT1 is a protein responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide binds to the active site of EAAT1 and inhibits its function, thereby preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been shown to have both acute and chronic effects on glutamate signaling. Acutely, N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide increases extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. Chronically, N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been shown to reduce glutamate-mediated excitotoxicity and improve neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for EAAT1. This allows researchers to specifically target EAAT1 and study its role in various neurological disorders. However, one of the limitations of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide is its potency, which can make it difficult to achieve a specific level of inhibition without causing off-target effects.
Zukünftige Richtungen
There are several future directions for research involving N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide. One area of interest is the development of more selective and potent EAAT1 inhibitors for therapeutic applications. Another area of interest is the study of the role of EAAT1 in various neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the use of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide in combination with other drugs or therapies may enhance its therapeutic potential.
Synthesemethoden
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with 2-mercaptobenzothiazole to form the intermediate compound, which is then reacted with ethyl chloroformate and ammonia to yield N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been widely used as a research tool to study the role of EAAT1 in various neurological disorders. It has been shown to be effective in reducing glutamate-mediated excitotoxicity, which is implicated in several neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H16N2O2S/c1-16(2,3)13-8-14(18-20-13)17-15(19)11-9-21-12-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
OFMGNMIHBOCNPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CSC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)



![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)